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molecular formula C5H8F3N B1336009 3-(Trifluoromethyl)pyrrolidine CAS No. 644970-41-2

3-(Trifluoromethyl)pyrrolidine

Cat. No. B1336009
M. Wt: 139.12 g/mol
InChI Key: HCWXUWGQMOEJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486952B2

Procedure details

2,4-dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Preparation H) was reacted as described in Preparation Hr with 3-trifluoromethylpyrrolidine to afford 2-chloro-7-(4-fluorophenyl)-4-(3-(trifluoromethyl)pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Preparation Ht) as a mixture of 4 diasteriomers. LC-MS (M+H)+=386.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.05-7.11 (2H, m), 6.96 (2H, t, J=8.70 Hz), 4.14-4.20 (1H, m), 3.89-4.02 (2H, m), 3.75-3.86 (2H, m), 3.17-3.28 (1H, m), 3.06-3.16 (1H, m), 2.99 (1H, dq, J=15.95, 8.01 Hz), 2.50-2.61 (1H, m), 2.13-2.30 (2H, m), 1.95-2.06 (1H, m)

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4](Cl)[C:5]2[CH2:10][CH2:9][CH:8](C3C=CC(F)=CC=3)[C:6]=2[N:7]=1.FC(F)(F)C1CCNC1>>[N:7]1[C:6]2[CH2:8][CH2:9][CH2:10][C:5]=2[CH:4]=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(CC2)C2=CC=C(C=C2)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1CNCC1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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